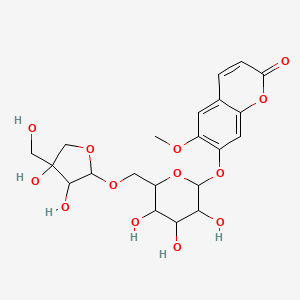

Hymexelsin

Description

Properties

IUPAC Name |

7-[6-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O13/c1-29-11-4-9-2-3-14(23)32-10(9)5-12(11)33-19-17(26)16(25)15(24)13(34-19)6-30-20-18(27)21(28,7-22)8-31-20/h2-5,13,15-20,22,24-28H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCERMUGUBKSKBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)COC4C(C(CO4)(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70922563 | |

| Record name | 6-Methoxy-2-oxo-2H-1-benzopyran-7-yl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117842-09-8 | |

| Record name | Hymexelsin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117842098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methoxy-2-oxo-2H-1-benzopyran-7-yl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the chemical structure of Hymexelsin?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and potential biological significance of Hymexelsin. It is intended to serve as a valuable resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound, also known as Xeroboside, is a naturally occurring apiose-containing scopoletin (B1681571) glycoside.[1] Its chemical structure has been elucidated through spectroscopic analysis.

The core structure consists of a scopoletin aglycone, which is a coumarin (B35378) derivative characterized by a methoxy (B1213986) group at the 6-position and a hydroxy group at the 7-position of the chromen-2-one core. This aglycone is glycosidically linked to a disaccharide at the 7-hydroxy position. The disaccharide is composed of a glucose unit, which is further linked to an apiose sugar.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 7-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methoxychromen-2-one | PubChem[2] |

| SMILES | COC1=C(C=C2C(=C1)C=CC(=O)O2)O[C@H]3--INVALID-LINK--CO[C@H]4--INVALID-LINK--(CO)O)O)O)O">C@@HO | PubChem[2] |

| InChI Key | DCERMUGUBKSKBM-DSEJFMNZSA-N | PubChem[2] |

| Molecular Formula | C21H26O13 | PubChem[2] |

| Molecular Weight | 486.42 g/mol | [1] |

| CAS Number | 117842-09-8 | [1] |

Physicochemical Properties

The physicochemical properties of this compound are important for its handling, formulation, and biological activity.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| XLogP3-AA | -2.1 | PubChem |

| Hydrogen Bond Donor Count | 7 | PubChem |

| Hydrogen Bond Acceptor Count | 13 | PubChem |

| Rotatable Bond Count | 7 | PubChem |

| Exact Mass | 486.13734088 | PubChem |

| Monoisotopic Mass | 486.13734088 | PubChem |

| Topological Polar Surface Area | 194 Ų | PubChem |

| Heavy Atom Count | 34 | PubChem |

Experimental Protocols

Isolation and Purification

The isolation of this compound was first reported by Rao et al. from the stem bark of Hymenodictyon excelsum.[1] The general procedure for the isolation of glycosides from plant material involves the following steps:

Protocol for Glycoside Isolation from Hymenodictyon excelsum

-

Plant Material Preparation: The stem bark of Hymenodictyon excelsum is collected, air-dried, and coarsely powdered.

-

Extraction: The powdered bark is subjected to exhaustive extraction with a suitable solvent, such as ethanol (B145695) or methanol, using a Soxhlet apparatus or maceration.

-

Concentration: The solvent from the extract is removed under reduced pressure to yield a concentrated crude extract.

-

Fractionation: The crude extract is then suspended in water and successively partitioned with solvents of increasing polarity, such as hexane, chloroform (B151607), ethyl acetate, and n-butanol, to separate compounds based on their polarity. Glycosides, being polar, are typically enriched in the n-butanol fraction.

-

Chromatographic Separation: The n-butanol fraction is subjected to column chromatography over silica (B1680970) gel or Sephadex LH-20. Elution is carried out with a gradient of solvents, for example, a mixture of chloroform and methanol, with increasing proportions of methanol.

-

Purification: Fractions containing the compound of interest are pooled and further purified by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain pure this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques:

-

UV-Visible Spectroscopy: To identify the chromophoric system, characteristic of the coumarin scaffold.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) linkages.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, providing information about the aglycone and sugar moieties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To establish the connectivity of atoms and the stereochemistry of the molecule. Detailed analysis of chemical shifts and coupling constants allows for the complete assignment of the proton and carbon signals.

Biological Activity and Signaling Pathway

Potential Anti-Prostate Cancer Activity

A molecular docking study has suggested that this compound may possess therapeutic value against prostate cancer. The study investigated the binding of phytochemicals from Hymenodictyon excelsum to the ligand-binding domain of the human androgen receptor (AR).

Table 3: Molecular Docking Results of Selected Phytochemicals against Androgen Receptor

| Compound | MolDock Score (kcal/mol) | Rerank Score (kcal/mol) | HBOND Energy (kcal/mol) |

| Dihydrotestosterone (B1667394) (Control) | -109.81 | -86.32 | -4.62 |

| This compound (as Esculin) * | -97.28 | -80.68 | -3.09 |

| Morindone | -98.13 | -81.25 | -3.62 |

| Anthragallol | -94.83 | -78.45 | -2.61 |

*Note: The study used Esculin, a structurally related coumarin glycoside also found in the plant, as a representative for docking studies.

The results indicate that these compounds, including the class of compounds to which this compound belongs, show favorable binding to the androgen receptor, suggesting a potential antagonistic effect.

Androgen Receptor Signaling Pathway

The androgen receptor is a key player in the development and progression of prostate cancer. Upon binding to androgens like dihydrotestosterone (DHT), the receptor translocates to the nucleus and activates the transcription of genes involved in cell growth and proliferation. By binding to the AR, compounds like this compound could potentially block this signaling cascade.

Conclusion

This compound is a complex natural product with a well-defined chemical structure. Its potential interaction with the androgen receptor highlights a promising avenue for further research, particularly in the context of developing novel therapeutics for prostate cancer. This guide provides a foundational understanding of this compound for scientists and researchers aiming to explore its full therapeutic potential. Further in-vitro and in-vivo studies are warranted to validate the findings from computational models and to fully elucidate its pharmacological profile.

References

Hymexelsin (Xeroboside): A Technical Guide to its Natural Sources, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hymexelsin, also known as Xeroboside, is a naturally occurring apiose-containing scopoletin (B1681571) glycoside. This technical guide provides a comprehensive overview of its primary natural source, detailed protocols for its extraction and isolation, and its physicochemical characterization. The document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source

The primary and most well-documented natural source of this compound is the stem bark of Hymenodictyon excelsum , a deciduous tree belonging to the Rubiaceae family.[1] This plant is found in various regions of Asia, including India and Bangladesh.[2] While H. excelsum is the principal source, this compound has also been identified in other plant species, such as Cichorium endivia (endive).

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Data of this compound (Xeroboside)

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₆O₁₃ | |

| Molecular Weight | 486.42 g/mol | |

| CAS Number | 117842-09-8 | |

| Class | Coumarin (B35378) Glycoside | |

| Synonyms | Xeroboside |

Experimental Protocols: Isolation and Purification

The following protocol is based on the initial isolation of this compound from the stem bark of Hymenodictyon excelsum as described by Rao et al. (1988), supplemented with general chromatographic techniques for natural product purification.

Extraction

-

Preparation of Plant Material: The stem bark of Hymenodictyon excelsum is collected, shade-dried, and coarsely powdered.

-

Solvent Extraction: The powdered bark is subjected to exhaustive extraction with ethanol (B145695) or methanol (B129727) at room temperature using a soxhlet apparatus or maceration. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

Purification

The purification of this compound from the crude extract is achieved through a series of chromatographic steps.

-

Column Chromatography (Initial Fractionation):

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of chloroform (B151607) and methanol is typically used. The polarity is gradually increased by increasing the percentage of methanol.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Stationary Phase: Silica gel G.

-

Mobile Phase: Chloroform-Methanol (e.g., 9:1 or 8:2 v/v).

-

Visualization: The plates are visualized under UV light and/or by spraying with a suitable reagent (e.g., ceric sulfate (B86663) solution) followed by heating. Fractions showing a spot corresponding to this compound are pooled.

-

-

Further Purification (if necessary):

-

For higher purity, the pooled fractions can be subjected to further chromatographic techniques such as preparative TLC or column chromatography over Sephadex LH-20.

-

The overall workflow for the isolation and purification of this compound is depicted in the following diagram.

Structural Characterization

Potential Biological Activity and Signaling Pathways

Extracts of Hymenodictyon excelsum have been reported to possess anti-inflammatory and antioxidant properties. While specific studies on the signaling pathways modulated by pure this compound are limited, its chemical class as a coumarin suggests potential mechanisms of action.

Anti-inflammatory Activity

Many natural coumarins exhibit anti-inflammatory effects by modulating key signaling pathways. A plausible mechanism for this compound could involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.

Another potential target is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which plays a crucial role in inflammation.

Antioxidant Activity

The antioxidant properties of this compound are likely attributed to its phenolic structure, which can donate a hydrogen atom to neutralize free radicals. The general mechanism of radical scavenging is illustrated below.

Conclusion

This compound (Xeroboside) represents an interesting natural product with potential therapeutic applications. This guide provides a foundational understanding of its natural origin and a framework for its isolation and purification. Further research is warranted to fully elucidate its spectroscopic properties, confirm its biological activities through in-vitro and in-vivo studies, and to explore its specific molecular targets and signaling pathways. The detailed experimental protocols and conceptual diagrams presented herein are intended to facilitate and guide future investigations into this promising coumarin glycoside.

References

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Hymexelsin in Hymenodictyon excelsum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hymexelsin, an apiose-containing scopoletin (B1681571) glycoside isolated from the stem bark of Hymenodictyon excelsum, presents a unique structural motif with potential pharmacological significance. To date, the precise biosynthetic pathway of this natural product within H. excelsum remains unelucidated. This technical guide synthesizes current knowledge on the biosynthesis of its constituent moieties, scopoletin and apiose, to propose a putative pathway for this compound formation. Drawing upon established pathways in model organisms, this document provides a comprehensive theoretical framework, including key enzymatic steps, potential regulatory mechanisms, and detailed, adaptable experimental protocols to facilitate future research. This guide is intended to serve as a foundational resource for researchers aiming to unravel the complete biosynthesis of this compound, enabling its potential biotechnological production and exploration of its therapeutic applications.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound in Hymenodictyon excelsum is hypothesized to occur in three main stages:

-

Synthesis of the Aglycone Moiety, Scopoletin: This proceeds via the well-established phenylpropanoid pathway.

-

Synthesis of the Activated Sugar, UDP-D-Apiose: This involves the conversion of UDP-D-glucose.

-

Glycosylation: The final step involves the attachment of apiose to scopoletin, catalyzed by a specific glycosyltransferase.

A detailed schematic of the proposed pathway is presented below.

Quantitative Data

While specific quantitative data for this compound biosynthesis in H. excelsum is not available, the following tables provide representative data for key enzymes in the proposed pathway from other plant species. These values can serve as a benchmark for future experimental design.

Table 1: Kinetic Parameters of Key Enzymes in Scopoletin Biosynthesis

| Enzyme | Organism | Substrate | Km (µM) | Vmax (units) | Reference |

| Phenylalanine Ammonia-Lyase (PAL) | Petroselinum crispum | L-Phenylalanine | 270 | N/A | [Source Text] |

| Cinnamate-4-Hydroxylase (C4H) | Arabidopsis thaliana | Cinnamic Acid | 10 | N/A | [Source Text] |

| 4-Coumarate:CoA Ligase (4CL) | Arabidopsis thaliana | p-Coumaric Acid | 50 | N/A | [Source Text] |

| Feruloyl-CoA 6'-Hydroxylase (F6'H1) | Arabidopsis thaliana | Feruloyl-CoA | 10 | N/A | [1] |

Table 2: Kinetic Parameters of UDP-D-Apiose/UDP-D-Xylose Synthase (AXS)

| Enzyme | Organism | Substrate | Km (µM) | Turnover Number (min-1) | Reference |

| AXS1 | Arabidopsis thaliana | UDP-D-Glucuronic Acid | N/A | 0.3 | [Source Text] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial in validating the proposed biosynthetic pathway of this compound.

Protocol for Heterologous Expression and Functional Characterization of F6'H1

This protocol describes the expression of a candidate F6'H1 gene from H. excelsum in E. coli to verify its enzymatic activity.

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the stem bark of H. excelsum using a suitable kit, followed by first-strand cDNA synthesis.

-

Gene Amplification and Cloning: Degenerate primers, designed from conserved regions of known F6'H1 sequences, are used to amplify the putative gene. The PCR product is then cloned into an expression vector.

-

Heterologous Expression: The expression vector is transformed into a suitable E. coli strain. Protein expression is induced, and the cells are harvested and lysed.

-

Protein Purification: The recombinant protein is purified using affinity chromatography.

-

Enzyme Assay: The purified enzyme is incubated with the substrate feruloyl-CoA and necessary co-factors.

-

Product Analysis: The reaction products are extracted and analyzed by LC-MS to confirm the formation of 6'-hydroxyferuloyl-CoA and its spontaneous conversion to scopoletin.

Protocol for UDP-Glycosyltransferase (UGT) Activity Assay

This protocol outlines a method to detect the glycosylation of scopoletin to form this compound using a protein extract from H. excelsum.

Methodology:

-

Protein Extraction: A crude protein extract is prepared from the stem bark of H. excelsum.

-

Enzyme Assay: The protein extract is incubated with scopoletin and synthesized UDP-D-apiose in a suitable buffer.

-

Product Detection: The reaction is stopped, and the products are extracted and analyzed by HPLC or LC-MS, comparing the retention time and mass spectrum with an authentic standard of this compound.

Regulatory Signaling Pathways

The biosynthesis of secondary metabolites like this compound is often regulated by complex signaling networks in response to developmental cues and environmental stimuli. While specific regulators for this compound are unknown, a general model of regulation can be proposed.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Hymexelsin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hymexelsin, also known as Xeroboside, is a naturally occurring apiose-containing scopoletin (B1681571) glycoside.[1][2] It is isolated from the stem bark of Hymenodictyon excelsum, a plant used in traditional medicine.[1][2][3][4][5] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological interactions.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its identification, purification, and formulation in research and drug development contexts.

Identity and Structure

| Property | Value | Source |

| IUPAC Name | 7-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methoxychromen-2-one | PubChem |

| Synonyms | Xeroboside | [1][2] |

| CAS Number | 117842-09-8 | [2] |

| Molecular Formula | C₂₁H₂₆O₁₃ | [1][2][6] |

| Molecular Weight | 486.42 g/mol | [1][2][6] |

Physicochemical Characteristics

| Property | Value/Description | Source |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [7] |

| Storage | Store at room temperature in the continental US; conditions may vary elsewhere. It is advised to store the product under the recommended conditions provided in the Certificate of Analysis. | [1] |

| Stability | Specific stability data for this compound is not extensively published. General degradation pathways for similar molecules include hydrolysis and oxidation.[8] Stability is influenced by factors such as temperature, light, pH, and the presence of oxidative agents.[9] |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of natural products like this compound. The following sections outline standard experimental protocols for determining its key physicochemical properties.

Determination of Molecular Weight and Formula

Objective: To accurately determine the molecular weight and elemental composition of this compound.

Methodology: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small quantity of purified this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Analysis:

-

Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

-

Acquire the mass spectrum in positive or negative ion mode. For this compound, adducts such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻ are commonly observed.

-

The instrument measures the mass-to-charge ratio (m/z) with high precision (typically to four or five decimal places).

-

-

Data Interpretation:

Solubility Assessment

Objective: To determine the solubility of this compound in various solvents.

Methodology: Visual Saturated Solution Method

-

Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, methanol, acetone, chloroform, and dimethyl sulfoxide (B87167) (DMSO).[11]

-

Procedure:

-

Accurately weigh a small amount of this compound (e.g., 10 mg) and place it into a clear vial.

-

Add a measured volume of the selected solvent (e.g., 1 mL) to the vial.

-

Vortex the mixture for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution against a dark background for any undissolved particles.

-

If the solid dissolves completely, add another weighed portion of this compound and repeat the process until the solution is saturated (i.e., solid material remains undissolved).

-

The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).[12]

-

Chemical Stability Profiling

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology: ICH Guideline Q1A(R2) Stress Testing

This protocol is adapted from the ICH guidelines for stability testing of new drug substances.[13][14][15][16]

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis: Dissolve this compound in solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH) and incubate at a controlled temperature (e.g., 60°C).

-

Oxidation: Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Expose a solid sample of this compound to elevated temperatures (e.g., 80°C).

-

Photostability: Expose a solution and a solid sample of this compound to a light source according to ICH Q1B guidelines.

-

-

Sample Analysis: At specified time points, withdraw aliquots of the stressed samples and analyze them using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from its degradation products.

-

Data Evaluation:

-

Calculate the percentage of this compound remaining at each time point.

-

Identify and, if possible, characterize the major degradation products.

-

This data provides insights into the degradation pathways and helps in determining appropriate storage and handling conditions.

-

Biological Interactions and Signaling Pathways

While the specific biological activities of this compound are not extensively documented, studies on phytochemicals from its source, Hymenodictyon excelsum, suggest potential interactions with key cellular signaling pathways. Computational studies have indicated that compounds from this plant may interact with the androgen receptor (AR), a critical component in the development and progression of prostate cancer.[3][4]

Potential Involvement in Androgen Receptor (AR) Signaling

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), translocates to the nucleus and regulates the expression of target genes involved in cell growth and survival.[2][7][17] The potential for this compound to modulate this pathway warrants further investigation.

Experimental Workflow: In Silico Analysis

Computational methods such as molecular docking are valuable tools for predicting the interaction of natural products with biological targets. The workflow for such an analysis is outlined below.

This workflow provides a systematic approach to investigating the potential binding of this compound to a protein target, guiding further experimental validation.[8][18][19]

Conclusion

This compound is a coumarin (B35378) glycoside with defined physicochemical properties that are critical for its scientific exploration. This guide provides a foundational understanding of its characteristics and the experimental approaches required for its study. The potential interaction with the androgen receptor signaling pathway highlights an area of interest for future research in drug discovery, particularly in the context of prostate cancer. The outlined protocols and workflows serve as a practical resource for researchers and professionals in the field.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 3. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ck12.org [ck12.org]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. Protocol for in silico characterization of natural-based molecules as quorum-sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular docking for virtual screening of natural product databases - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 11. dpbck.ac.in [dpbck.ac.in]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. ICH Official web site : ICH [ich.org]

- 14. Ich guideline for stability testing | PPTX [slideshare.net]

- 15. pharmaacademias.com [pharmaacademias.com]

- 16. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 17. researchgate.net [researchgate.net]

- 18. revista.nutricion.org [revista.nutricion.org]

- 19. mdpi.com [mdpi.com]

In-depth Analysis of Hymexelsin's Mechanism of Action in Cellular Models: A Review of Currently Available Data

Despite significant interest in the therapeutic potential of natural compounds, a comprehensive understanding of the cellular and molecular mechanisms of action for many of these molecules remains elusive. This technical guide addresses the current state of knowledge regarding the mechanism of action of Hymexelsin, a natural product isolated from the plant Hymenodictyon excelsum. A thorough review of publicly available scientific literature reveals a significant gap in the experimental data necessary to construct a detailed profile of its activity in cellular models.

This compound, also known as Xeroboside, is classified as an apiose-containing scopoletin (B1681571) glycoside. Its chemical structure has been elucidated, and it is documented in chemical databases such as PubChem. The compound is one of several phytochemicals identified in Hymenodictyon excelsum, a plant used in traditional medicine for various ailments, including the treatment of tumors.

However, a comprehensive search of scientific databases for in vitro and in vivo studies specifically investigating the biological activity and mechanism of action of isolated this compound yielded no concrete experimental results. While there are studies on crude extracts of Hymenodictyon excelsum and on other compounds isolated from it, such as esculin (B1671248), these do not provide specific data on this compound. For instance, a molecular docking study on phytochemicals from Hymenodictyon excelsum focused on the potential interaction of compounds like esculin with the androgen receptor in the context of prostate cancer, but this compound was not the subject of this computational analysis.

Consequently, the core requirements for a detailed technical guide, as requested, cannot be met at this time due to the absence of the following critical information in the available literature:

-

Quantitative Data: There is no published data on the cytotoxic or other biological effects of this compound in cellular models. This includes a lack of IC50 values, dose-response curves, and quantitative measurements of its impact on cellular processes such as proliferation, apoptosis, or cell cycle progression.

-

Experimental Protocols: No detailed methodologies for experiments involving this compound in cellular models have been published. This includes information on the cell lines tested, treatment conditions, and the specific assays used to evaluate its effects.

-

Signaling Pathways: The molecular targets and signaling pathways modulated by this compound have not been elucidated. As such, it is not possible to create diagrams of its mechanism of action.

While the chemical identity of this compound is known, its biological activity and mechanism of action in cellular models remain uninvestigated in the publicly available scientific literature. Future research, including in vitro screening in various cancer cell lines and subsequent mechanistic studies, is necessary to uncover the therapeutic potential of this natural product. Without such foundational research, a detailed technical guide on its mechanism of action cannot be compiled. Researchers, scientists, and drug development professionals are encouraged to consider this knowledge gap as an opportunity for novel investigation into the pharmacological properties of this compound.

A Technical Guide to the Spectroscopic Data of Hymexelsin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for Hymexelsin, a naturally occurring coumarin (B35378) glycoside. The information is intended to assist researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in understanding the structural features and analytical characteristics of this compound.

This compound was first isolated from the stem bark of Hymenodictyon excelsum. Its structure has been elucidated as an apiose-containing scopoletin (B1681571) glycoside. The definitive structural analysis and initial spectroscopic data were published in the Journal of Natural Products in 1988. While efforts to retrieve the complete original spectroscopic data from this publication were not fully successful within the scope of this current search, this guide compiles the available mass spectrometry data and provides general experimental protocols relevant to the analysis of similar natural products.

I. Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) data for this compound is available through public databases such as PubChem. The data confirms the molecular formula of this compound as C₂₁H₂₆O₁₃. The tables below summarize the key experimental mass spectrometry findings.

Table 1: LC-MS/MS Data for this compound ([M+H]⁺ Adduct)

| Parameter | Value | Source |

| Precursor m/z | 487.144 | PubChem |

| Ionization Mode | Positive | PubChem |

| Instrument | Maxis II HD Q-TOF Bruker | PubChem |

| Top 5 Peaks (m/z) | 193.049179, 194.052689, 133.027420, 178.025986, 355.102692 | PubChem |

Table 2: LC-MS/MS Data for this compound ([M+FA-H]⁻ Adduct)

| Parameter | Value | Source |

| Precursor m/z | 531.135 | PubChem |

| Ionization Mode | Negative | PubChem |

| Instrument | Maxis II HD Q-TOF Bruker | PubChem |

| Top 5 Peaks (m/z) | 191.034637, 176.011993, 100.212296, 275.077240, 190.261642 | PubChem |

II. Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The original ¹H and ¹³C NMR spectroscopic data for this compound are detailed in the following publication:

Rao, P. S., Asheervadam, Y., Khaleelullah, M., Rao, N. S., & Murray, R. D. (1988). This compound, an Apiose-Containing Scopoletin Glycoside from the Stem Bark of Hymenodictyon excelsum. Journal of Natural Products, 51(5), 959–961.

Due to access limitations, the specific chemical shift and coupling constant data from this article could not be reproduced here. Researchers requiring this detailed NMR data are strongly encouraged to consult the original publication.

III. Experimental Protocols

Detailed experimental protocols for the acquisition of the above-referenced spectroscopic data for this compound are not publicly available in their entirety. However, based on standard practices for the analysis of natural product glycosides, the following general methodologies can be outlined.

A generalized workflow for the analysis of a natural product like this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) is depicted below. This typically involves extraction from the plant material, chromatographic separation, and subsequent mass analysis.

The process for obtaining ¹H and ¹³C NMR data for a purified natural product is outlined in the following logical diagram. This workflow emphasizes the steps from sample preparation to the final structural elucidation based on the spectral data.

IV. Signaling Pathways and Biological Activity

Currently, there is limited specific information available in the public domain regarding the detailed signaling pathways directly modulated by this compound. As this compound is a coumarin glycoside, its biological activities may be related to those of other coumarins, which are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities. Further research is required to elucidate the specific molecular targets and signaling cascades affected by this compound.

The diagram below illustrates a hypothetical logical pathway for investigating the biological activity of a natural product like this compound, from initial screening to mechanism of action studies.

Technical Guide: Solubility of Hymexelsin in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of Hymexelsin, a naturally occurring apiose-containing scopoletin (B1681571) glycoside, in various organic solvents. An extensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. This document, therefore, provides a comprehensive framework for understanding and determining the solubility of this compound. It includes a discussion of its predicted solubility based on its chemical structure, detailed experimental protocols for solubility determination, and guidance on data presentation and interpretation. This guide is intended to equip researchers with the necessary methodology to generate the required solubility data for their specific applications.

Introduction to this compound and its Solubility

This compound is a coumarin (B35378) glycoside isolated from the stem bark of Hymenodictyon excelsum.[1][2][3] Its chemical structure consists of a polar glycosidic moiety attached to a less polar coumarin aglycone.[4] The solubility of a natural product like this compound is a critical physicochemical property that influences its extraction, purification, formulation, and biological activity. Understanding its behavior in different organic solvents is paramount for drug development, from initial screening to final dosage form design.

Predicted Solubility Profile

Based on its structure, this compound is expected to exhibit a nuanced solubility profile:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The multiple hydroxyl groups on the sugar moieties suggest that this compound will likely have good solubility in polar protic solvents capable of hydrogen bonding.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are also expected to be effective at dissolving this compound due to their ability to solvate the polar functional groups.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The large, polar glycosidic portion of the molecule suggests that this compound will have very low solubility in nonpolar solvents.

Coumarins, as a class of compounds, are generally soluble in most organic solvents.[5] However, the presence of the bulky and highly polar glycoside chain in this compound significantly increases its polarity compared to simpler coumarins, making its solubility in less polar organic solvents less favorable.

General Experimental Protocol for Solubility Determination

In the absence of specific published data, the following generalized protocol, based on the widely accepted shake-flask method, can be employed to determine the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (solid, of known purity)

-

A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide, hexane) of analytical grade

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Detailed Steps

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method).

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.

-

-

Data Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized table to facilitate comparison between different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Organic Solvent | Solvent Class | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |

| Methanol | Polar Protic | High | Data to be determined |

| Ethanol | Polar Protic | High | Data to be determined |

| Acetone | Polar Aprotic | Moderate to High | Data to be determined |

| Ethyl Acetate | Moderately Polar | Moderate | Data to be determined |

| Dichloromethane | Nonpolar | Low | Data to be determined |

| Hexane | Nonpolar | Very Low | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Data to be determined |

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature.

-

Solvent Polarity: As discussed, the polarity of the solvent is a key determinant of its ability to dissolve this compound.

-

Purity of this compound: Impurities can affect the measured solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different solubilities.

Logical Framework for Solvent Selection

The choice of solvent for extraction, purification, or formulation depends on the desired outcome. The following diagram illustrates a logical approach to solvent selection based on the intended application.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound, an Apiose-Containing Scopoletin Glycoside from the Stem Bark of Hymenodictyon excelsum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C21H26O13 | CID 14136086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. journals.stmjournals.com [journals.stmjournals.com]

Potential Biological Activities of Hymexelsin: A Technical Overview and Future Outlook

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hymexelsin is a naturally occurring coumarin (B35378) glycoside isolated from the stem bark of Hymenodictyon excelsum. As an apiose-containing glycoside of scopoletin (B1681571), its biological activity has not been extensively investigated. This technical guide consolidates the available, albeit limited, information regarding this compound and explores its potential biological activities by examining studies on its source plant extract and its aglycone, scopoletin. While direct experimental data on this compound is scarce, related research suggests potential cytotoxic, anti-inflammatory, antioxidant, and hepatoprotective properties. This document aims to provide a comprehensive overview of the current knowledge and to delineate pathways for future research into the therapeutic potential of this compound.

Introduction

This compound is a specific coumarin, an apiose-containing scopoletin glycoside, derived from the stem bark of the medicinal plant Hymenodictyon excelsum[1]. The plant itself has a history of use in traditional medicine for treating ailments such as fever, tumors, and inflammation[2][3]. While the pharmacological profile of the crude extracts of H. excelsum has been partially explored, and the aglycone of this compound, scopoletin, is a well-researched phytochemical, this compound as an individual compound remains largely uncharacterized in terms of its biological functions. This guide will synthesize the existing data on related compounds and extracts to build a predictive profile of this compound's potential activities.

Chemical Structure

This compound is structurally characterized as a glycoside of scopoletin (7-hydroxy-6-methoxycoumarin) linked to an apiose sugar moiety. The presence of the apiose sugar makes it a structurally interesting compound within the broad class of coumarin glycosides[1][4]. The glycosylation of coumarins is known to significantly influence their bioavailability and biological activity, sometimes leading to a reduction in cytotoxicity compared to the parent aglycone.

Potential Biological Activities Inferred from Hymenodictyon excelsum Extracts

Studies on the methanolic bark extract of Hymenodictyon excelsum, the natural source of this compound, have revealed significant biological activities. These findings provide a foundational hypothesis for the potential effects of its purified constituents, including this compound.

Cytotoxic and Anti-Cancer Activity

The methanolic bark extract of H. excelsum has demonstrated notable cytotoxic and pro-apoptotic effects in preclinical studies.

-

In Vitro Cytotoxicity: The extract was found to be cytotoxic towards the L-929 lung fibroblast cell line, with a 50% inhibitory concentration (IC50) of 3.85 µg/ml in a 72-hour MTT assay. It also induced morphological changes and DNA fragmentation indicative of apoptosis.

-

In Vivo Anti-proliferative Activity: In mice bearing Ehrlich Ascites Carcinoma (EAC), administration of the extract at doses of 100 and 150 mg/kg body weight significantly decreased tumor volume, viable tumor cell count, and tumor weight, while increasing the lifespan of the animals. The in vitro IC50 value against EAC cells was determined to be 43.2 μg/ml.

A computational study also suggested that coumarins from H. excelsum may exert anti-prostate cancer effects through antagonistic actions on the androgen receptor.

Table 1: Cytotoxic and Anti-proliferative Activities of Methanolic Extract of Hymenodictyon excelsum (MEHE) Bark

| Assay Type | Cell Line/Model | Endpoint | Result (IC50 / Effect) | Reference |

| MTT Assay (72h) | L-929 (Lung Fibroblast) | Cytotoxicity | IC50: 3.85 µg/ml | |

| Trypan Blue Exclusion | DLA (Dalton's Lymphoma) | Cytotoxicity | Showed cytotoxic activity | |

| DNA Fragmentation | L-929 (Lung Fibroblast) | Apoptosis | Induced DNA fragmentation | |

| Trypan Blue Exclusion | EAC (Ehrlich Ascites) | Cytotoxicity | IC50: 43.2 μg/ml | |

| In Vivo Study | EAC in Swiss Albino Mice | Anti-proliferative | Significant decrease in tumor volume and weight; increased lifespan at 100 & 150 mg/kg doses. |

Anti-inflammatory and Antioxidant Activity

The methanol (B129727) extract of H. excelsum bark has shown significant anti-inflammatory and antioxidant properties in various assays.

-

In Vitro Anti-inflammatory Activity: The extract demonstrated a maximum of 74.21% membrane stabilization in a human red blood cell (HRBC) assay at a dose of 1000 µ g/0.5 ml and 82.64% inhibition of protein denaturation at 250 µg/ml.

-

In Vivo Anti-inflammatory Activity: The extract exhibited significant anti-inflammatory effects in an egg albumin-induced rat paw edema model, comparable to the standard drug Piroxicam.

-

Antioxidant Activity: The extract showed concentration-dependent free radical scavenging properties. The total phenolic content was found to be 97.30 µg/mg of the extract.

Hepatoprotective Activity

The hepatoprotective potential of the H. excelsum bark extract was evaluated against paracetamol-induced liver damage in rats. Oral administration of the extract at 200 and 400 mg/kg significantly restored liver function markers (SGOT, SGPT, ALP, bilirubin) and hepatic antioxidant parameters, affirming its protective role.

Predicted Biological Activities Based on Scopoletin

Scopoletin, the aglycone of this compound, is a well-documented coumarin with a broad spectrum of pharmacological activities. It is plausible that this compound may share some of these activities, potentially in a modulated form due to its glycosylation.

Table 2: Summary of Key Biological Activities of Scopoletin

| Biological Activity | Experimental Models | Key Findings | References |

| Anti-Cancer | Various cancer cell lines (e.g., breast, lung, prostate) | Induces apoptosis, inhibits proliferation, and suppresses metastasis through modulation of multiple signaling pathways. | |

| Anti-inflammatory | In vitro and in vivo models of inflammation | Inhibits pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and enzymes (COX-2, iNOS). | |

| Antioxidant | DPPH, ABTS, and other radical scavenging assays | Exhibits significant free radical scavenging and antioxidant enzyme-inducing activities. | |

| Hepatoprotective | Toxin-induced liver injury models (e.g., CCl4, paracetamol) | Protects hepatocytes from damage by reducing oxidative stress and inflammation. | |

| Neuroprotective | Models of neurodegenerative diseases (e.g., Parkinson's, Alzheimer's) | Protects neurons from oxidative stress and apoptosis; exhibits anti-cholinesterase activity. | |

| Antimicrobial | Bacterial and fungal strains (e.g., S. aureus, P. aeruginosa, C. albicans) | Inhibits the growth of various pathogenic microbes. | |

| Antidiabetic | Animal models of diabetes | Improves glucose metabolism and insulin (B600854) sensitivity. |

Signaling Pathways Potentially Modulated by this compound

Based on the known mechanisms of its aglycone, scopoletin, this compound could potentially modulate key cellular signaling pathways implicated in various diseases. Scopoletin has been shown to interact with multiple molecular targets. The following diagrams illustrate these pathways, which represent promising areas for investigation into this compound's mechanism of action.

Experimental Protocols: A Framework for Future Research

As no specific experimental protocols for this compound are available, this section outlines methodologies adapted from studies on H. excelsum extracts and scopoletin, which can be applied to investigate this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the dose-dependent cytotoxic effect of a compound on cancer cell lines.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, PC-3 for prostate) in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed cells into 96-well plates at a density of approximately 1 x 10^4 cells per well and allow them to adhere for 24 hours.

-

Treatment: Prepare a stock solution of this compound in DMSO and dilute to various concentrations (e.g., 1 to 100 µM or µg/ml) in culture media. Replace the old media with the media containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assessment by DNA Fragmentation

This qualitative assay detects the hallmark laddering pattern of DNA during late-stage apoptosis.

-

Treatment: Treat cells in a 6-well plate with this compound at its IC50 concentration for 24-48 hours.

-

Cell Lysis: Harvest the cells and lyse them using a lysis buffer (e.g., containing Tris-HCl, EDTA, and Triton X-100).

-

DNA Extraction: Extract DNA using a phenol-chloroform-isoamyl alcohol procedure followed by ethanol (B145695) precipitation.

-

RNase Treatment: Treat the extracted DNA with RNase A to remove contaminating RNA.

-

Gel Electrophoresis: Run the DNA samples on a 1.5% agarose (B213101) gel containing ethidium (B1194527) bromide.

-

Visualization: Visualize the DNA fragmentation pattern under UV light. A ladder-like pattern indicates apoptosis.

In Vitro Anti-inflammatory Assay (HRBC Membrane Stabilization)

This assay assesses the ability of a compound to protect red blood cell membranes from hypotonicity-induced lysis, which is analogous to the stabilization of lysosomal membranes.

-

Blood Sample Preparation: Obtain fresh human blood and mix with an equal volume of Alsever's solution. Centrifuge and wash the packed cells with isosaline. Prepare a 10% (v/v) suspension in isosaline.

-

Reaction Mixture: Prepare reaction mixtures containing 1 mL of phosphate (B84403) buffer, 2 mL of hyposaline, 0.5 mL of the HRBC suspension, and 0.5 mL of various concentrations of this compound (e.g., 100-1000 µg/mL).

-

Incubation: Incubate the mixtures at 37°C for 30 minutes.

-

Centrifugation and Measurement: Centrifuge the mixtures and measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

-

Calculation: Calculate the percentage of membrane stabilization relative to a control without the compound.

Conclusion and Future Directions

The available evidence, derived primarily from studies on its source plant, Hymenodictyon excelsum, and its aglycone, scopoletin, strongly suggests that this compound is a promising candidate for pharmacological investigation. The data points towards potential anti-cancer, anti-inflammatory, antioxidant, and hepatoprotective activities.

However, there is a critical lack of direct experimental data on the biological effects of purified this compound. Future research should prioritize the following:

-

Isolation and Purification: Develop efficient methods for isolating this compound in sufficient quantities for comprehensive biological screening.

-

In Vitro Screening: Conduct systematic in vitro studies to evaluate the cytotoxic, anti-inflammatory, antioxidant, and antimicrobial activities of pure this compound.

-

Mechanism of Action Studies: If significant activity is observed, investigate the underlying molecular mechanisms, including its effects on the signaling pathways outlined in this guide.

-

In Vivo Efficacy and Safety: Progress to in vivo animal models to assess the therapeutic efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship Studies: Synthesize and test analogues of this compound to understand the role of the apiose moiety and other structural features in its biological activity.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this unique natural product.

References

- 1. This compound, an Apiose-Containing Scopoletin Glycoside from the Stem Bark of Hymenodictyon excelsum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of Hymenodictyon excelsum Phytochemical’s Therapeutic Value Against Prostate Cancer by Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hymexelsin, a novel apiose-containing scopoletin (B1681571) glycoside, has been identified as a constituent of the stem bark of Hymenodictyon excelsum.[1] This plant, belonging to the Rubiaceae family, has a history of use in traditional medicine for treating a variety of ailments, including tumors, fever, and inflammatory conditions.[1][2] Modern phytochemical analysis of Hymenodictyon excelsum has revealed a rich array of bioactive compounds, including anthraquinones, coumarins, and tannins, alongside this compound.[1][2][3] This in-depth technical guide provides a comprehensive literature review of this compound and its related compounds, focusing on its potential therapeutic applications, hypothesized mechanisms of action, and relevant experimental methodologies. While direct experimental data on this compound is limited, this review extrapolates from computational studies and research on structurally related compounds, particularly scopoletin, to provide a foundational understanding for future research and drug development.

Phytochemical Context and Related Compounds

Hymenodictyon excelsum is a source of numerous secondary metabolites with potential pharmacological value. Besides this compound, other significant compounds isolated from this plant include esculin, scopoletin, and various anthraquinones such as rubiadin, damnacanthal, and morindone.[1][2] The presence of these diverse phytochemicals underscores the plant's potential as a source for novel therapeutic agents. The biological activities of extracts from H. excelsum have been reported to include anti-inflammatory, antioxidant, cytotoxic, and antifungal properties.[2]

Potential Therapeutic Applications and Mechanism of Action

Anti-Prostate Cancer Activity (Hypothesized)

A significant area of interest for this compound and its related compounds is in the field of oncology, particularly prostate cancer. Computational studies have explored the therapeutic potential of phytochemicals from Hymenodictyon excelsum as antagonists of the human androgen receptor (AR), a key therapeutic target in prostate cancer.[1][4][5]

A molecular docking study investigated the binding of several compounds from H. excelsum, including the related coumarin (B35378) glycoside esculin, to the ligand-binding domain of the androgen receptor.[1][4][5] The results suggested a favorable binding of these compounds to the receptor, indicating a potential antagonistic effect that could inhibit androgen-dependent signaling pathways.[1][4]

Table 1: Molecular Docking Scores of Hymenodictyon excelsum Phytochemicals against the Androgen Receptor

| Compound | MolDock Score | Rerank Score |

| Dihydrotestosterone (Control) | -109.81 | -86.53 |

| Esculin | -101.32 | -81.19 |

| Morindone | -99.87 | -78.45 |

| Anthragallol | -98.54 | -75.32 |

| Soranjidiol | -98.17 | -79.21 |

| Lucidin | -98.13 | -76.34 |

| Damnacanthal | -97.28 | -78.99 |

Data sourced from a computational molecular docking study.[1] Lower scores indicate a higher binding affinity.

The proposed mechanism involves the binding of these phytochemicals to the ligand-binding pocket of the androgen receptor, thereby competing with endogenous androgens like dihydrotestosterone. This competitive inhibition would prevent the conformational changes in the receptor necessary for its activation and subsequent translocation to the nucleus, ultimately leading to the downregulation of androgen-responsive genes that promote prostate cancer cell growth and survival.

Antifungal Activity

Extracts from Hymenodictyon excelsum have demonstrated notable antifungal activity.[2] While specific studies on this compound are not available, its aglycone, scopoletin, has been shown to inhibit the mycelial growth of various pathogenic fungi.[6] The mechanism of antifungal action for coumarins like scopoletin may involve the disruption of the fungal cell wall and membrane integrity.[7]

Experimental Protocols

Molecular Docking of this compound with the Androgen Receptor

This protocol outlines a computational approach to predict the binding affinity and mode of interaction between this compound and the androgen receptor.

-

Protein and Ligand Preparation:

-

The three-dimensional crystal structure of the human androgen receptor ligand-binding domain (e.g., PDB ID: 1E3G) is obtained from the Protein Data Bank.[1][4][5] Water molecules and any co-crystallized ligands are removed.

-

The 3D structure of this compound is generated and energy-minimized using a chemical drawing software and molecular mechanics force fields.

-

-

Docking Simulation:

-

A molecular docking program such as AutoDock Vina or Molegro Virtual Docker is used.[1][8]

-

The prepared androgen receptor structure is set as the rigid receptor, and this compound is treated as a flexible ligand.

-

The docking grid box is defined to encompass the known ligand-binding site of the androgen receptor.

-

The docking simulation is performed using a genetic algorithm or other appropriate search algorithm to explore possible binding conformations.

-

-

Analysis of Results:

-

The resulting docking poses are ranked based on their predicted binding energies (e.g., MolDock Score).[1]

-

The binding interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the androgen receptor are visualized and analyzed.

-

In Vitro Androgen Receptor Antagonist Assay

This protocol describes a cell-based reporter gene assay to experimentally validate the potential AR antagonistic activity of this compound.

-

Cell Culture and Transfection:

-

An androgen-sensitive prostate cancer cell line (e.g., LNCaP) is cultured in appropriate media.

-

Cells are transfected with a plasmid containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase).

-

-

Compound Treatment:

-

Transfected cells are treated with varying concentrations of this compound in the presence of a known AR agonist (e.g., R1881).

-

Control groups include cells treated with the agonist alone and vehicle control.

-

-

Reporter Gene Assay:

-

After an incubation period (e.g., 24-48 hours), cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured.

-

-

Data Analysis:

-

The inhibition of agonist-induced reporter gene activity by this compound is calculated.

-

The IC50 value, the concentration of this compound that causes 50% inhibition, is determined from the dose-response curve.

-

Antifungal Susceptibility Testing

This protocol details the broth microdilution method to determine the minimum inhibitory concentration (MIC) of this compound against a fungal pathogen.

-

Inoculum Preparation:

-

A standardized suspension of the test fungus (e.g., Candida albicans) is prepared in a suitable broth medium.

-

-

Serial Dilution:

-

This compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

The fungal inoculum is added to each well of the microtiter plate.

-

The plate is incubated at an appropriate temperature and for a sufficient duration to allow fungal growth in the control wells.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the fungus.

-

Conclusion and Future Directions

This compound, a scopoletin glycoside from Hymenodictyon excelsum, represents a promising natural product for further investigation. While current knowledge is largely based on computational predictions and studies of related compounds, the existing evidence suggests potential applications in cancer therapy, particularly prostate cancer, and as an antifungal agent. Future research should prioritize the isolation of pure this compound to enable comprehensive in vitro and in vivo studies. Elucidating its precise mechanism of action and signaling pathways will be crucial for its development as a potential therapeutic agent. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this compound's biological activities.

References

- 1. Evaluation of Hymenodictyon excelsum Phytochemical’s Therapeutic Value Against Prostate Cancer by Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Hymenodictyon excelsum Phytochemical's Therapeutic Value Against Prostate Cancer by Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ER/AR Multi-Conformational Docking Server: A Tool for Discovering and Studying Estrogen and Androgen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocol for the Isolation of Hymexelsin from Hymenodictyon excelsum Bark

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hymexelsin is a bioactive coumarin (B35378) glycoside that has been identified in the stem bark of Hymenodictyon excelsum.[1][2] This plant, belonging to the Rubiaceae family, has a history of use in traditional medicine for treating various ailments, including tumors and inflammatory conditions.[3][4] The bark of Hymenodictyon excelsum is a rich source of various phytochemicals, including alkaloids, flavonoids, tannins, and quinones, alongside this compound.[5][6] The isolation of pure this compound is a critical step for its further pharmacological evaluation and potential drug development.

This document provides a detailed protocol for the isolation and purification of this compound from the bark of Hymenodictyon excelsum. The methodology is based on established phytochemical extraction and chromatographic techniques.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in the table below for easy reference during the isolation and characterization process.[7]

| Property | Value |

| Molecular Formula | C₂₁H₂₆O₁₃ |

| Molecular Weight | 486.4 g/mol |

| IUPAC Name | 7-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methoxychromen-2-one |

| Class | Coumarin Glycoside |

Experimental Protocols

The isolation of this compound can be achieved through a multi-step process involving extraction, fractionation, and chromatographic purification.

1. Plant Material Collection and Preparation

-

Collection: The stem bark of Hymenodictyon excelsum should be collected from a mature tree.

-

Authentication: Proper botanical identification of the plant material is crucial.

-

Preparation: The collected bark is air-dried in the shade at ambient temperature (24–26°C) to prevent the degradation of phytochemicals.[8] The dried bark is then mechanically ground into a coarse powder.[8]

2. Extraction of Crude Phytochemicals

-

Solvent Selection: Methanol (B129727) has been shown to be effective in extracting a wide range of secondary metabolites from Hymenodictyon excelsum bark.[8]

-

Maceration Process:

-

Soak the powdered bark material (e.g., 200 g) in methanol (e.g., 450 ml) in a suitable container.[8]

-

Agitate the mixture frequently for a period of 4 days at room temperature.[8]

-

Filter the extract.

-

Re-macerate the plant residue with a fresh volume of methanol (e.g., 350 ml) for an additional 3 days with frequent shaking.[8]

-

Filter and combine the extracts from both maceration steps.

-

-

Solvent Evaporation: The combined methanolic extract is then concentrated under reduced pressure using a rotary vacuum evaporator at a temperature of 40°C to obtain the crude dried extract.[8]

3. Chromatographic Purification of this compound

The crude extract contains a complex mixture of compounds, necessitating chromatographic techniques for the isolation of this compound.

-

Thin Layer Chromatography (TLC) for Method Development:

-

TLC is a valuable tool for monitoring the separation of compounds and selecting an appropriate solvent system for column chromatography.

-

Procedure:

-

Dissolve a small amount of the crude methanolic extract in methanol.

-

Spot the dissolved extract onto a pre-coated silica (B1680970) gel TLC plate.

-

Develop the TLC plate in various solvent systems. Based on literature for H. excelsum bark extracts, the following solvent systems can be evaluated:

-

Visualize the separated spots under UV light. Coumarins like this compound are known to fluoresce.

-

-

The solvent system that provides the best separation of the target compound (visualized as a distinct spot) will be selected for column chromatography.

-

-

Column Chromatography for Isolation:

-

Stationary Phase: Silica gel (60-120 mesh) is commonly used.

-

Procedure:

-

Prepare a slurry of silica gel in the selected mobile phase and pack it into a glass column.

-

Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elute the column with the chosen solvent system.

-

Collect the eluate in fractions of equal volume.

-

Monitor the collected fractions using TLC to identify the fractions containing the compound of interest.

-

Pool the fractions that show a pure spot corresponding to this compound.

-

Evaporate the solvent from the pooled fractions to obtain the isolated this compound.

-

-

4. Characterization of Isolated this compound

The identity and purity of the isolated compound should be confirmed using spectroscopic techniques such as:

-

UV-Vis Spectroscopy

-

Infrared (IR) Spectroscopy

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

-

Mass Spectrometry (MS)

The spectral data obtained should be compared with the data reported in the literature for this compound.

Experimental Workflow Diagram

Caption: Workflow for the isolation of this compound from Hymenodictyon excelsum bark.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound, an Apiose-Containing Scopoletin Glycoside from the Stem Bark of Hymenodictyon excelsum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of Hymenodictyon excelsum Phytochemical’s Therapeutic Value Against Prostate Cancer by Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C21H26O13 | CID 14136086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. abap.co.in [abap.co.in]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Hymexelsin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hymexelsin, a scopoletin (B1681571) glycoside isolated from the stem bark of Hymenodictyon excelsum, has been identified as a phytochemical with potential therapeutic applications, including antitumor properties. Preliminary studies on crude extracts of Hymenodictyon excelsum suggest that its constituents can induce cytotoxicity and apoptosis in cancer cell lines.[1] Therefore, robust and reproducible methods to evaluate the cytotoxic effects of purified this compound are crucial for its development as a potential therapeutic agent.

These application notes provide detailed protocols for a panel of common cell-based assays to determine the cytotoxicity of this compound. The included assays measure different hallmarks of cytotoxicity, from metabolic activity and membrane integrity to the activation of specific apoptotic pathways.

Data Presentation: Cytotoxicity of Hymenodictyon excelsum Bark Extract

While specific quantitative data for purified this compound is not widely available in the public domain, studies on the methanolic bark extract of Hymenodictyon excelsum provide valuable preliminary data. The following tables summarize the cytotoxic effects of this extract on different cell lines, offering a benchmark for expected outcomes when testing the purified compound, this compound.

Table 1: MTT Assay - Long-Term In Vitro Cytotoxicity of Hymenodictyon excelsum Bark Extract (HEBE) on L-929 Cells

| Concentration of HEBE (µg/mL) | % Cell Viability |

| 2 | 85.12 ± 1.21 |

| 4 | 55.67 ± 0.87 |

| 6 | 45.12 ± 1.12 |

| 8 | 38.43 ± 0.98 |

| 10 | 30.11 ± 1.01 |

| 12 | 25.43 ± 0.98 |

| 14 | 20.12 ± 1.11 |

| 16 | 15.65 ± 0.99 |

| 18 | 10.21 ± 1.03 |

| 20 | 5.43 ± 0.98 |

Data adapted from a study on the methanolic bark extract of Hymenodictyon excelsum. The 50% cytotoxic concentration (CTC50) was found to be 4.56 µg/mL on L-929 cell lines.[1]

Table 2: Trypan Blue Dye Exclusion Assay - Cytotoxicity of Hymenodictyon excelsum Bark Extract (HEBE) on DLA Cells

| Concentration of HEBE (µg/mL) | % Cytotoxicity |

| 10 | 48.54 ± 1.21 |

| 20 | 60.32 ± 0.87 |

| 50 | 75.12 ± 1.12 |

| 100 | 89.43 ± 0.98 |

| 200 | 100 |

Data adapted from a study on the methanolic bark extract of Hymenodictyon excelsum. The 50% cytotoxic concentration (CTC50) for inhibition of growth of DLA cells was found to be 18.50 µg/mL.[1]

Experimental Protocols

The following are detailed protocols for three common cell-based assays to assess the cytotoxicity of this compound.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Target cell line (e.g., L-929, HeLa, MCF-7)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve this compound) and untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes, which is an indicator of cytotoxicity.

Materials:

-

This compound

-

Target cell line

-

Complete cell culture medium

-

LDH cytotoxicity assay kit (commercially available)

-

96-well flat-bottom plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate as described for the MTT assay.

-

Incubate for 24 hours to allow for cell attachment.

-